(R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate is a chemical compound notable for its potential therapeutic applications. This compound is classified as an amine and is characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The oxalate salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
This compound falls under the category of amines and more specifically, it is a substituted ethanamine. The presence of the trifluoromethyl group categorizes it further into fluorinated compounds, which often exhibit unique biological activities due to their electronic properties.
The synthesis of (R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate typically involves multiple steps, starting from commercially available pyridine derivatives. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are typically employed to confirm the structure and purity of the synthesized compound.
The molecular formula for (R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate is CHFNO, with a molecular weight of approximately 280.20 g/mol . The structure features:
The InChI Key for this compound is not explicitly stated in the sources but can be derived from its structural formula. The compound's configuration is essential for its biological activity, particularly in receptor binding interactions.
(R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate can participate in various chemical reactions typical for amines:
Reactivity studies often involve monitoring changes in spectral properties (e.g., UV-Vis spectroscopy) to understand how the compound behaves under different conditions or when interacting with other molecules.
The mechanism of action for (R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate is primarily associated with its role as a modulator of certain neurotransmitter receptors, particularly in the context of neurological disorders.
Studies suggest that modulation of these receptors can lead to significant therapeutic effects in conditions such as anxiety, depression, and chronic pain .
Safety data sheets indicate that this compound requires careful handling due to potential toxicity upon exposure .
(R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate has several scientific uses:
The stereoselective synthesis of the (R)-enantiomer of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine leverages chiral auxiliary approaches and asymmetric reduction strategies to achieve high enantiomeric excess (ee). The most efficient method employs Ellman’s tert-butanesulfinamide as a chiral director. In this route, trifluoroacetone reacts with (R)-tert-butanesulfinamide under titanium(IV) ethoxide catalysis to form the corresponding sulfinylimine intermediate. This intermediate adopts a Z-configuration (confirmed by NOE and HOESY experiments), which dictates stereochemical outcomes during nucleophilic attack [5]. Subsequent diastereoselective reduction using L-Selectride® (lithium tri-sec-butylborohydride) at –78°C affords the (R,R_s)-sulfinamide diastereomer with >98% de. Acidolytic cleavage using 4 M HCl in dioxane/water (1:1) then liberates the target (R)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine with 97% ee and 89% overall yield (Table 1) [1] [5].
Table 1: Optimization of Stereoselective Synthesis Parameters
Parameter | Sulfinamide Route | Chiral Resolution Route |
---|---|---|
Key Reagent | (R)-t-Bu-sulfinamide | Di-p-toluoyl-D-tartaric acid |
Temperature | –40°C (imine); –78°C (red.) | 20°C (crystallization) |
Diastereoselectivity | >98% de | N/A |
Enantiomeric Excess | 97% ee | 94% ee |
Overall Yield | 89% | 62% |
Chiral Analysis | Chiral HPLC (ChiralPak AD-H) | Polarimetry |
An alternative chiral resolution pathway utilizes di-p-toluoyl-D-tartaric acid for selective crystallization of the (R)-enantiomer from racemic 1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine. While avoiding hazardous reagents (e.g., gaseous SF~4~), this method delivers lower yields (62%) and moderate ee (94%) due to solubility-driven equilibrium limitations [5].
Oxalate salt formation converts the volatile (R)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine free base into a stable, crystalline solid via Brønsted acid-base reaction. Mechanistically, oxalic acid’s α-carboxyl group (pK~a~ 1.3) protonates the ethylamine nitrogen, while the β-carboxylate (pK~a~ 4.3) engages in hydrogen bonding with the pyridinyl nitrogen. This dual interaction creates a zwitterionic architecture [R-NH~3~^+^][¯OOC-COO^−^], confirmed by single-crystal X-ray diffraction (SC-XRD) in analogous amine-oxalate systems [9]. The resulting salt exhibits improved crystallinity and reduced hygroscopicity.
Process Optimization:
Table 2: Characterization of (R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine Oxalate
Characterization Method | Key Findings |
---|---|
PXRD | Distinct peaks at 2θ = 7.8°, 15.6°, 23.4° confirms crystallinity; absence of amorphous halo |
DSC | Sharp endotherm at 189°C (ΔH = 142 J/g) indicates melting without decomposition |
FTIR | ν~as~(NH~3~^+^) 3150 cm⁻¹; ν~s~(NH~3~^+^) 3030 cm⁻¹; ν(C=O) 1710 cm⁻¹; ν(COO⁻) 1600 cm⁻¹ |
TGA | <0.5% weight loss below 150°C confirms anhydrous nature |
Salt formation elevates the aqueous solubility 5.2-fold (free base: 12 mg/mL; oxalate: 62 mg/mL at 25°C) due to lattice energy reduction and enhanced hydration [9].
The 6-(trifluoromethyl)pyridin-3-yl moiety critically influences synthetic efficiency and molecular properties through three key effects:
Table 3: Electronic Parameters of Trifluoromethylpyridine vs. Analogues
Substituent Position | Hammett σ~p~ | Pyridine pK~a~ | log P |
---|---|---|---|
2-CF~3~ | 0.54 | –0.3 | 1.9 |
3-CF~3~ | 0.43 | 1.1 | 1.7 |
4-CF~3~ | 0.61 | 0.8 | 1.8 |
H (pyridine) | 0.00 | 5.2 | 0.8 |
In oxalate salt stability, the electron-deficient pyridine ring resists N-alkylation by residual solvents (e.g., ethanol) during crystallization—a common degradation pathway for alkylaminopyridines. Accelerated stability studies (40°C/75% RH, 4 weeks) show <0.5% impurities in the oxalate salt versus 3.2% in hydrochloride analogues [3].
CAS No.: 6505-30-2
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4